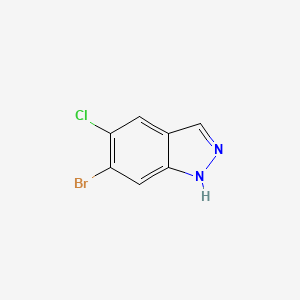

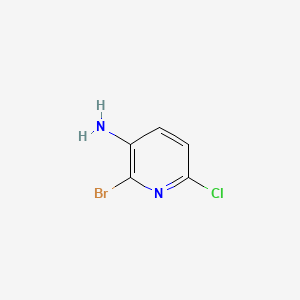

2-Bromo-6-chloropyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-chloropyridin-3-amine is a reactant used in the synthesis of kilogram quantities of an akt Kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .

Synthesis Analysis

This compound is used in the synthesis of kilogram quantities of an akt Kinase inhibitor . The synthesis process involves the use of a rotary evaporator or the Schlenk line equipped with a Welch 1400B vacuum pump .Molecular Structure Analysis

The molecular weight of this compound is 207.46 . The InChI code is1S/C5H4BrClN2/c6-5-3 (8)1-2-4 (7)9-5/h1-2H,8H2 . Chemical Reactions Analysis

This compound is a reactant used in the synthesis of kilogram quantities of an akt Kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Selective Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) discussed the amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, resulting in 5-amino-2-chloropyridine with excellent yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Microwave-assisted Amination : Kim et al. (2010) described a method for microwave-assisted amination of 3-bromo-2-chloropyridine, showing superior conversion and yield compared to conventional heating (Jeong Guen Kim et al., 2010).

Rearrangements in Aminations of Halopyridines : Pieterse and Hertog (2010) explored the rearrangements during aminations of halopyridines, including 2-chloro and 2-iodopyridine, leading to 2-aminopyridine formation (M. Pieterse & H. J. Hertog, 2010).

Thermal Amination of Dihalopyridines : Faust, Wolff, and Waldvogel (2009) reported on the thermal amination of activated bromo- and chloropyridines, which is an alternative when transition-metal-catalyzed transformations are not feasible (A. Faust, Oliver Wolff, & S. Waldvogel, 2009).

Bromine-Amine Complex Formation : Witmer and Zingaro (1960) investigated the formation of an unusual type of amine-halogen complex involving 2-bromopyridine or 2-chloropyridine (W. Witmer & R. Zingaro, 1960).

Regioselectivity in Reactions of Dihalopyrimidines : Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, revealing insights into the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (A. Doulah et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a reactant in the synthesis of an akt kinase inhibitor . Akt kinase is a critical enzyme in many cellular functions, including cell proliferation, apoptosis, and glucose metabolism.

Mode of Action

As a reactant in the synthesis of an akt kinase inhibitor, it may interact with the akt kinase enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its role in the synthesis of an akt kinase inhibitor, it may influence pathways regulated by akt kinase, such as the pi3k/akt/mtor pathway, which is crucial for cell survival and growth .

Result of Action

As a reactant in the synthesis of an akt kinase inhibitor, it may contribute to the inhibition of akt kinase, potentially affecting cell proliferation, apoptosis, and glucose metabolism .

properties

IUPAC Name |

2-bromo-6-chloropyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKKXWUGXHSFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670370 |

Source

|

| Record name | 2-Bromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050501-88-6 |

Source

|

| Record name | 2-Bromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)